molecular formula C9H9BrO2S B2469663 Ethyl 3-(4-bromo-2-thienyl)-prop-2-enoate CAS No. 945589-08-2

Ethyl 3-(4-bromo-2-thienyl)-prop-2-enoate

Cat. No. B2469663
M. Wt: 261.13
InChI Key: TWDQFDCXBLRQDR-ONEGZZNKSA-N
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Description

“Ethyl 3-(4-Bromo-2-thienyl)-1,2,4-oxadiazole-5-carboxylate” is a chemical compound with the molecular formula C9H7BrN2O3S and a molecular weight of 303.13 . It’s related to “Ethyl 3-(4-Bromo-2-thienyl)-1,2,4-oxadiazole-5-carboxylate” which has a boiling point of 402.4±55.0 °C (Predicted), a density of 1.647±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) (Predicted), and a pKa of -5.46±0.10 (Predicted) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl 3-(4-Bromo-2-thienyl)-1,2,4-oxadiazole-5-carboxylate” include a boiling point of 402.4±55.0 °C (Predicted), a density of 1.647±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) (Predicted), and a pKa of -5.46±0.10 (Predicted) .

Scientific Research Applications

Molecular Interactions

  • Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a compound similar to Ethyl 3-(4-bromo-2-thienyl)-prop-2-enoate, shows unique molecular interactions, including rare N⋯π and O⋯π interactions, in its crystal packing. These interactions are characterized by hydrogen bonds forming a zigzag double-ribbon structure (Zhang, Wu, & Zhang, 2011).

Chemical Reactions and Synthesis

  • Ethyl 2-bromo-3-(3′,4′-dimethoxyphenyl)-3-(propargyloxy)propanoate, a derivative of Ethyl 3-(4-bromo-2-thienyl)-prop-2-enoate, undergoes electrochemical reduction processes that result in the formation of various products, including ethyl trans-3-(3′,4′-dimethoxyphenyl)-prop-2-enoate (Esteves et al., 2003).
  • The preparation of ethyl 4-(2-bromoethyl)thieno[2,3-b]pyrrole-5-carboxylate and ethyl 6-(2-bromoethyl)thieno[3,2-b]pyrrole-5-carboxylate involves a reaction with ethyl-5-bromo-2-oxopentanoate, demonstrating the compound's versatility in synthesizing various haloethylthienopyrroles (Gálvez & Garcia, 1984).

Molecular Structures and Properties

  • Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, another derivative, has been structurally analyzed, highlighting the complex molecular arrangements and interactions within these types of compounds. It has been found to exist as an enamine tautomer in its solid form (Johnson et al., 2006).

Synthetic Applications

  • The stereoselective synthesis of ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates from ethyl (E/Z)-2-(2-bromoacetyl)pent-2-enoate is an example of the application of Ethyl 3-(4-bromo-2-thienyl)-prop-2-enoate derivatives in creating compounds with specific stereochemistry, useful in pharmaceutical synthesis (Zhai et al., 2013).

Electrochemical Studies

  • Electrochemical studies on ethyl 2-bromo-3-(3′,4′-dimethoxyphenyl)-3-(propargyloxy)propanoate at silver cathodes in dimethylformamide reveal insights into the reductive cleavage of carbon-bromine bonds, showing the compound's utility in electrochemical research (Henderson et al., 2014).

properties

IUPAC Name

ethyl (E)-3-(4-bromothiophen-2-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2S/c1-2-12-9(11)4-3-8-5-7(10)6-13-8/h3-6H,2H2,1H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDQFDCXBLRQDR-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl3-(4-bromothiophen-2-yl)acrylate

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